(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-12(9(2)21-20-8)5-10(7-18)15(22)19-14-4-3-11(16)6-13(14)17/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPFSVKKWQIKL-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of cyanoacrylamides , characterized by the presence of a cyano group (-C≡N) and an amide group (-C(=O)NH). Its molecular formula is , with a molecular weight of approximately 427.29 g/mol. The structure includes a 2,4-dichlorophenyl moiety and a 3,5-dimethyl-1H-pyrazole ring, contributing to its unique reactivity and biological profile.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential role in treating infections.
2. Anticancer Potential
The compound has been studied for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways such as NF-kB and MAPK. These findings are supported by data showing reduced cell viability in treated cancer cells compared to control groups.
3. Neuroprotective Effects
Emerging research highlights the neuroprotective effects of related compounds in models of neuroinflammation and neurodegeneration. For example, compounds that share structural features with this compound have been shown to inhibit the release of pro-inflammatory cytokines and protect dopaminergic neurons in Parkinson's disease models.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with various receptors, altering cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
Research Findings
A summary of relevant studies is presented in the table below:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their effects on breast cancer cells. The results indicated that certain modifications enhanced cytotoxicity and induced apoptosis through ROS generation.
Case Study 2: Neuroprotective Effects
A study conducted on mice subjected to MPTP-induced neurotoxicity demonstrated that treatment with related compounds significantly reduced behavioral deficits and protected dopaminergic neurons by inhibiting microglial activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide with key analogues from the literature:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Structural Variations and Electronic Effects: The target compound and the trifluoromethyl-substituted analogue () share a cyano-enamide backbone but differ in pyrazole substitution (3,5-dimethyl vs. 4-chlorophenyl) and aryl groups (2,4-dichlorophenyl vs. 2-trifluoromethylphenyl). The diazenyl-containing compound () introduces a hydroxamic acid group and azo linkage, which may confer chelation properties or photoresponsive behavior absent in the target compound .
Physicochemical Properties: The nitro-substituted pyrazol-3-one () has a higher melting point (170°C) than the target compound (data unavailable), likely due to stronger intermolecular interactions (e.g., nitro group polarity and ketone hydrogen bonding) . The target’s cyano and dichlorophenyl groups likely reduce aqueous solubility compared to the hydroxamic acid derivative (), which has polar N–O and diazenyl groups .
Hydrogen Bonding and Crystal Packing :
- The dichlorophenyl and pyrazole groups in the target compound may facilitate N–H···O or C–H···Cl interactions, akin to hydrogen-bonded networks observed in ’s triazole-thione derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide?
- Methodological Answer : The compound’s synthesis likely involves a condensation reaction between a pyrazole carboxaldehyde derivative and a cyanoacetamide precursor. For analogous enamide derivatives, refluxing with hydrazine hydrate in ethanol under acidic or basic catalysis (e.g., sodium acetate) is commonly employed to stabilize the (E)-isomer . Optimization via Design of Experiments (DoE) or flow chemistry techniques can enhance yield and purity, as demonstrated in flow-chemistry protocols for structurally related diazomethane derivatives .
Q. How can the crystal structure of this compound be determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation is standard. Data collection and refinement should utilize the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to handle anisotropic displacement parameters and hydrogen bonding networks . Validation tools like PLATON (implemented in SHELX) should check for voids, missed symmetry, and geometric outliers, referencing the Cambridge Structural Database (CSD) for bond-length/angle comparisons .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., cyano stretch at ~2200 cm⁻¹). For crystalline samples, powder XRD can corroborate phase purity against SCXRD data .
Advanced Research Questions
Q. How can hydrogen bonding and π-π interactions in the solid state be systematically analyzed?
- Methodological Answer : Graph set analysis (GSA), as developed by Etter, provides a framework to classify hydrogen-bonding motifs (e.g., chains, rings) in crystal packing. Tools like Mercury (CSD software) quantify interaction distances and angles, while Hirshfeld surface analysis visualizes intermolecular contacts. For pyrazole derivatives, the dichlorophenyl and pyrazole moieties often form C–H⋯O/N or Cl⋯Cl interactions, stabilizing layered or helical packing .
Q. What computational strategies are recommended for predicting electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses potential bioactivity by simulating binding to target proteins (e.g., kinases or receptors common in pyrazole-based drug candidates) .
Q. How can contradictions between experimental and theoretical spectral data be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or conformational flexibility. Apply implicit solvent models (e.g., PCM in Gaussian) during DFT calculations. For dynamic systems, molecular dynamics (MD) simulations (e.g., GROMACS) can model solvent interactions and thermal motion . Cross-validate with variable-temperature NMR or Raman spectroscopy .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer : Use a modular synthesis approach to generate analogs with systematic substitutions (e.g., varying substituents on the pyrazole or dichlorophenyl groups). High-throughput screening (HTS) assays, combined with multivariate statistical analysis (e.g., PCA or PLS regression), identify key structural contributors to bioactivity. For example, pyrazole N-methylation or cyano-group positioning could modulate solubility or target affinity .
Data Management and Validation
Q. How should crystallographic data be deposited and cross-referenced for reproducibility?
- Methodological Answer : Deposit raw diffraction data (.cif files) in the Cambridge Structural Database (CSD) or IUCr’s electronic archive. Include validation reports from checkCIF/PLATON to highlight ADPs, R-factors, and residual density peaks. Cross-reference with analogous structures (e.g., CSD refcodes for dichlorophenyl-pyrazole derivatives) to contextualize geometric deviations .
Conflict Resolution in Structural Analysis
Q. How to address inconsistencies in hydrogen bonding assignments from SCXRD versus DFT?
- Methodological Answer : SCXRD identifies observed interactions, while DFT may predict additional weak contacts (e.g., C–H⋯π). Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points (BCPs) and electron density topology. Experimentally, variable-temperature SCXRD can confirm thermally induced bond formation/breaking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
